N-cyclohexyl-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide
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Overview
Description
N-cyclohexyl-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a complex organic compound belonging to the thiazoloquinazoline family. This compound is characterized by its unique structure, which includes a thiazole ring fused with a quinazoline ring, and a cyclohexyl group attached to the nitrogen atom. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide typically involves multi-step reactions. One common method starts with the preparation of the thiazole ring, followed by the fusion with a quinazoline ring. The cyclohexyl group is then introduced through a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of a dehydrating agent and controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and continuous flow reactors. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups, potentially enhancing the compound’s biological activity .
Scientific Research Applications
N-cyclohexyl-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of significant interest.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-cyclohexyl-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, disrupting key biological pathways. For example, it may inhibit proteases involved in cancer cell proliferation, leading to cell death. The exact molecular targets and pathways are still under investigation, with studies focusing on its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazoloquinazoline derivatives, such as:
- N-(2,3-dimethylphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide
- 5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline derivatives with various substituents .
Uniqueness
N-cyclohexyl-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide stands out due to its specific cyclohexyl and methyl groups, which may enhance its biological activity and selectivity. Its unique structure allows for specific interactions with molecular targets, potentially making it more effective in certain applications compared to other similar compounds .
Biological Activity
N-cyclohexyl-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. With a molecular formula of C18H19N3O2S2 and a molecular weight of 373.49 g/mol, it features a thiazole ring fused with a quinazoline moiety, alongside a cyclohexyl group and a carboxamide functional group. This structure positions it as a promising candidate for further research in medicinal chemistry and pharmacology.
Biological Activity Overview
The compound is primarily classified as an enzyme inhibitor , suggesting its potential role in regulating specific enzymatic activities. This classification opens avenues for exploring its therapeutic applications across various medical fields. Notably, preliminary studies indicate that this compound may act as an activator of large-conductance voltage and calcium-activated potassium channels (BK channels) , which are crucial in various physiological processes.
The mechanism of action for this compound involves its interaction with specific molecular targets, likely inhibiting certain enzymes or proteins that are pivotal in biological pathways. For instance, it may inhibit proteases associated with cancer cell proliferation, leading to apoptosis. The exact molecular targets are still under investigation; however, the compound's ability to modulate ion channels suggests a significant impact on cellular excitability and signaling.
Research Findings
Recent studies have evaluated the biological activity of various derivatives of this compound:
- Ion Channel Modulation : In vitro studies have demonstrated that certain derivatives exhibit potent activity with half-maximal effective concentrations (EC50) in the low micromolar range. For example:
-
Therapeutic Implications : The activation of BK channels suggests potential applications in treating conditions such as:
- Overactive bladder syndrome.
- Hypertension.
- Other disorders related to ion channel dysfunction.
Comparative Analysis of Related Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-Oxo-N-(phenyl)-1-thioxo-4,5-dihydrothiazolo[3,4-a]quinazoline | Similar thiazole and quinazoline structure | Potent BK channel activator |
N-(4-chlorophenyl)-6-methoxyquinazolin derivatives | Quinazoline core with varied substituents | Antitumor activity |
Thiazoloquinazoline derivatives | Thiazole fused with quinazoline | Anti-inflammatory properties |
This comparative analysis highlights the unique structural motif of this compound while showcasing its distinct biological activity profile compared to other derivatives within this chemical class.
Properties
IUPAC Name |
N-cyclohexyl-7-methyl-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S2/c1-10-7-8-13-12(9-10)16(22)20-15-14(25-18(24)21(13)15)17(23)19-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,19,23)(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEYAOYLMMRUBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C(=C(SC3=S)C(=O)NC4CCCCC4)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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